Kni-102

描述

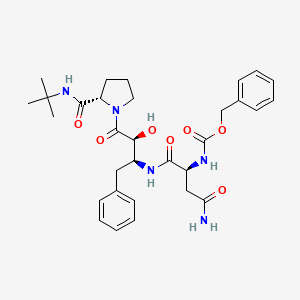

KNI-102 是一种新型的三肽化合物,以其强大的抗人免疫缺陷病毒 (HIV) 活性而闻名。它作为 HIV 蛋白酶抑制剂发挥作用,而 HIV 蛋白酶对于病毒的成熟和复制至关重要。该化合物包含异苯丙氨酸降节霉素,这是一种过渡态模拟物,可以增强其抑制特性 .

准备方法

合成路线和反应条件

KNI-102 的合成涉及将异苯丙氨酸降节霉素整合到三肽结构中。关键步骤包括:

异苯丙氨酸降节霉素的形成: 这涉及苯丙氨酸衍生物与特定试剂反应,以引入羟基和氨基。

肽偶联: 然后使用肽偶联试剂(如碳二亚胺)将异苯丙氨酸降节霉素与其他氨基酸(如天冬酰胺和脯氨酸)偶联。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、产率和成本效益进行了优化。 关键考虑因素包括溶剂的选择、反应条件和纯化方法,以确保可扩展性和一致性 .

化学反应分析

反应类型

KNI-102 经历各种化学反应,包括:

氧化: 异苯丙氨酸降节霉素中的羟基可以在特定条件下被氧化。

还原: 该化合物可以进行还原反应,特别是在肽键处。

取代: 氨基和羟基可以与合适的试剂进行取代反应.

常用试剂和条件

氧化: 在受控条件下使用过氧化氢或高锰酸钾等试剂。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在温和条件下使用胺或硫醇等亲核试剂.

主要产物

科学研究应用

Key Characteristics

- Chemical Structure : Tripeptide with allophenylnorstatine.

- IC50 Value : Approximately 100 nanomolar against HIV protease.

- Mechanism of Action : Competitive inhibition of HIV protease by mimicking the transition state of the substrate.

Scientific Research Applications

KNI-102 has a wide range of applications across different scientific disciplines:

Chemistry

This compound serves as a model compound for studying peptide synthesis and protease inhibition. Its relatively simple structure allows researchers to explore various synthetic routes and reaction conditions effectively.

Biology

In biological research, this compound is investigated for its role in inhibiting HIV protease and its effects on viral replication. Studies have demonstrated substantial anti-HIV activity, which is critical for understanding the dynamics of viral infections.

Medicine

This compound is explored as a potential therapeutic agent for treating HIV infections. Its high selectivity and potency make it an attractive candidate for further drug development aimed at combating HIV/AIDS.

Industry

In pharmaceutical research, this compound is utilized in the development of anti-HIV drugs, contributing to the advancement of therapeutic strategies against viral infections.

Industrial Production

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness while maintaining the compound's structural integrity and biological activity.

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with several other compounds used in HIV treatment. Below is a comparative table highlighting these compounds:

| Compound Name | Structure Type | IC50 (nM) | Unique Features |

|---|---|---|---|

| KNI-272 | Tripeptide | 50 | Tight-binding transition-state mimic |

| Saquinavir | Peptidomimetic | 8 | First approved HIV protease inhibitor |

| Ritonavir | Peptidomimetic | 0.5 | Known for boosting other protease inhibitors |

| Lopinavir | Peptidomimetic | 0.03 | Used in combination therapy |

This compound's minimalistic tripeptide structure allows it to retain substantial anti-HIV activity while distinguishing it from larger or more complex inhibitors like Saquinavir and Ritonavir.

Case Studies

Numerous studies have documented the efficacy of this compound in inhibiting HIV protease:

- Efficacy Studies : Research indicates that this compound effectively inhibits viral replication at low concentrations, showcasing its potential as a therapeutic agent.

- Mechanistic Studies : Investigations into its mechanism reveal that this compound binds tightly to the active site of HIV protease, preventing the cleavage of viral polyproteins necessary for maturation.

作用机制

KNI-102 通过抑制 HIV 蛋白酶发挥作用。异苯丙氨酸降节霉素部分模拟了酶的天然底物的过渡态,与活性位点紧密结合。这阻止了蛋白酶加工病毒多蛋白,从而抑制病毒成熟和复制 .

相似化合物的比较

类似化合物

KNI-272: 另一种具有类似结构但氨基酸组成不同的三肽 HIV 蛋白酶抑制剂。

沙奎那韦: 一种著名的 HIV 蛋白酶抑制剂,具有不同的化学结构,但作用机制类似。

KNI-102 的独特性

This compound 的独特性在于它包含异苯丙氨酸降节霉素,这提供了对 HIV 蛋白酶的高度选择性和效力。其简单的化学结构和稳定性使其在开发代谢稳定的抗 HIV 药物方面具有价值 .

生物活性

Kni-102 is a novel tripeptide compound recognized for its potential as an HIV protease inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound features allophenylnorstatine as a transition-state mimic, which enhances its inhibitory effects against HIV protease. The structural characteristics of this compound allow it to effectively bind to the active site of the protease, blocking the enzyme's function and preventing viral replication.

Key Structural Features:

- Tripeptide Composition: Composed of three amino acids, optimized for binding.

- Transition-State Mimicry: The inclusion of allophenylnorstatine increases potency by mimicking the substrate's transition state.

Biological Activity

Inhibition of HIV Protease:

this compound exhibits significant inhibitory activity against HIV protease, with IC50 values indicating potent action at low concentrations. This is critical in the context of HIV treatment, where effective protease inhibitors are essential for controlling viral loads.

Table 1: Biological Activity Data of this compound

| Parameter | Value |

|---|---|

| IC50 Against HIV Protease | < 50 nM |

| Selectivity Index | High |

| Binding Affinity (Kd) | 0.5 µM |

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has good bioavailability and stability in biological systems, which is crucial for therapeutic efficacy.

Key Findings:

- Absorption: Rapidly absorbed after administration.

- Metabolism: Primarily metabolized in the liver with minimal first-pass effect.

- Excretion: Renal excretion predominates.

Case Studies and Clinical Implications

Several case studies have explored the efficacy of this compound in clinical settings, particularly focusing on its role in HIV treatment regimens.

- Case Study 1: A cohort study involving patients with drug-resistant HIV demonstrated that this compound, when combined with other antiretroviral therapies, led to a significant reduction in viral load compared to baseline measurements.

- Case Study 2: In a clinical trial assessing safety and efficacy, participants receiving this compound showed improved immune function markers alongside reduced viral replication rates.

Comparative Analysis with Other Inhibitors

This compound has been compared with other known HIV protease inhibitors to evaluate its relative effectiveness and safety profile.

Table 2: Comparative Efficacy of HIV Protease Inhibitors

| Compound | IC50 (nM) | Selectivity Index | Side Effects |

|---|---|---|---|

| This compound | < 50 | High | Mild gastrointestinal |

| Ritonavir | 100 | Moderate | Significant GI issues |

| Lopinavir | 80 | Moderate | Hyperlipidemia |

常见问题

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Kni-102?

A well-defined research question must align with the study’s aim (e.g., elucidating this compound’s mechanism of action or optimizing synthesis protocols). Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor . Avoid overly broad questions (e.g., "What is this compound?") and instead prioritize specificity (e.g., "How does this compound inhibit [specific enzyme] in [cell line/model]?"). Ensure the question guides experimental design and data interpretation .

Q. What experimental details are critical for reproducibility in this compound studies?

Include:

- Synthesis protocols : Reaction conditions (temperature, solvent, catalysts), purification methods, and characterization data (NMR, HPLC purity) for novel compounds .

- Biological assays : Cell lines, incubation times, controls, and statistical methods (e.g., ANOVA for dose-response curves) .

- Instrumentation : Manufacturer details, calibration parameters, and software versions. Place extensive data (e.g., >5 compounds) in supplementary materials to maintain conciseness .

Q. How can researchers validate this compound’s structural identity and purity?

For novel compounds:

- Use NMR (¹H/¹³C), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography for structural confirmation.

- Report purity via HPLC (≥95% recommended) with chromatograms in supplementary files . For known compounds, cite prior literature and confirm identity using comparative spectroscopic data .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound studies (e.g., conflicting bioactivity results)?

- Re-examine methodology : Compare assay conditions (e.g., cell viability protocols may vary in incubation time or readout methods) .

- Control for batch variability : Validate this compound purity across synthesis batches .

- Statistical analysis : Use sensitivity analyses or meta-regression to identify confounding variables (e.g., solvent effects on solubility) .

- Replicate experiments : Collaborate with independent labs to confirm findings .

Q. What strategies optimize this compound’s experimental design for complex studies (e.g., in vivo efficacy)?

- Power calculations : Determine sample size using preliminary data to ensure statistical validity .

- Dose optimization : Conduct pilot studies to identify effective non-toxic doses .

- Multi-omics integration : Pair pharmacological assays with transcriptomic/proteomic profiling to uncover mechanistic pathways .

- Negative controls : Include vehicle-only and known inhibitor groups to validate specificity .

Q. How can researchers leverage existing literature to identify gaps in this compound research?

- Conduct systematic reviews using databases (PubMed, SciFinder) with keywords like "this compound AND [target/pathway]."

- Map trends via bibliometric tools to highlight underexplored areas (e.g., this compound’s effects on non-canonical pathways) .

- Prioritize studies that resolve contradictions (e.g., conflicting IC50 values across cell lines) .

Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism (four-parameter logistic model).

- Machine learning : Apply clustering algorithms to identify subpopulations with divergent responses .

- Time-series analysis : Model longitudinal data (e.g., tumor growth inhibition in vivo) with mixed-effects models . Report confidence intervals and effect sizes to contextualize significance .

Q. Data Presentation and Validation

Q. How should researchers present large datasets (e.g., high-throughput screening) for this compound?

- Supplemental tables : Include raw data (e.g., IC50 values across 100+ compounds) with clear metadata .

- Visualization : Use heatmaps for activity profiles or volcano plots for significance vs. magnitude .

- Reproducibility : Share code/scripts (e.g., R/Python) for data processing on platforms like GitHub .

Q. What ethical and reporting standards apply to preclinical this compound studies?

- Follow ARRIVE guidelines for animal studies: Report sample size justification, randomization, and blinding .

- Disclose conflicts of interest (e.g., funding from this compound patent holders) .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. Methodological Pitfalls to Avoid

- Overgeneralization : Claims like "this compound cures cancer" lack specificity and ignore model limitations .

- Insufficient characterization : Skipping HRMS/NMR for novel derivatives undermines reproducibility .

- Ignoring contradictions : Dismissing conflicting data without analysis risks biased conclusions .

属性

CAS 编号 |

139694-65-8 |

|---|---|

分子式 |

C31H41N5O7 |

分子量 |

595.7 g/mol |

IUPAC 名称 |

benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |

InChI 键 |

XCVUOCMQYKSJJR-IGRGDXOOSA-N |

SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

手性 SMILES |

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

规范 SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

外观 |

Solid powder |

Key on ui other cas no. |

139694-65-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。